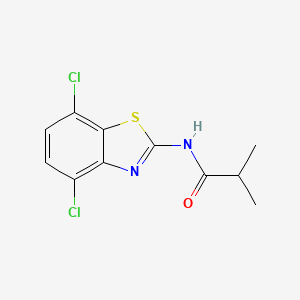
N-(4-nitrophenyl)adamantan-1-amine
描述
N-(4-nitrophenyl)adamantan-1-amine is a compound that features an adamantane core substituted with a 4-nitrophenyl group Adamantane derivatives are known for their unique structural properties, which contribute to their stability and reactivity
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-nitrophenyl)adamantan-1-amine typically involves the reaction of adamantan-1-amine with 4-nitrobenzoyl chloride under basic conditions. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the nucleophilic substitution reaction. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimizations in reaction conditions, such as temperature and solvent choice, are made to ensure high yield and purity. Continuous flow reactors and other advanced technologies may be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
N-(4-nitrophenyl)adamantan-1-amine undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The adamantane core can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.
Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Halogenating agents, nucleophiles.
Coupling Reactions: Palladium catalysts, ligands, and bases.
Major Products Formed
Reduction of Nitro Group: Formation of N-(4-aminophenyl)adamantan-1-amine.
Substitution Products: Various substituted adamantane derivatives.
Coupling Products: Complex molecules with extended conjugation or additional functional groups.
科学研究应用
N-(4-nitrophenyl)adamantan-1-amine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antiviral and antibacterial properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with enhanced stability and bioavailability.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
作用机制
The mechanism of action of N-(4-nitrophenyl)adamantan-1-amine involves its interaction with specific molecular targets. The nitrophenyl group can participate in various interactions, such as hydrogen bonding and π-π stacking, which contribute to the compound’s biological activity. The adamantane core provides structural stability and enhances the compound’s ability to interact with its targets effectively.
相似化合物的比较
Similar Compounds
N-(4-aminophenyl)adamantan-1-amine: Similar structure but with an amino group instead of a nitro group.
N-(4-methylphenyl)adamantan-1-amine: Features a methyl group instead of a nitro group.
N-(4-chlorophenyl)adamantan-1-amine: Contains a chlorine atom instead of a nitro group.
Uniqueness
N-(4-nitrophenyl)adamantan-1-amine is unique due to the presence of the nitrophenyl group, which imparts distinct electronic properties and reactivity. This makes it particularly valuable in applications requiring specific interactions and stability.
属性
IUPAC Name |
N-(4-nitrophenyl)adamantan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2/c19-18(20)15-3-1-14(2-4-15)17-16-8-11-5-12(9-16)7-13(6-11)10-16/h1-4,11-13,17H,5-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWCDJRKCUOQOLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)NC4=CC=C(C=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(4-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperazin-1-yl)-6-(1H-imidazol-1-yl)pyridazine](/img/structure/B2499860.png)
![2-{6-cyclopropyl-5,7-dioxo-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidin-4-yl}-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2499862.png)



![2-[(5-chloropyridin-2-yl)amino]-N-[(3,4-dimethoxyphenyl)methyl]-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B2499866.png)


![Methyl 5-aminothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2499870.png)
![4-Chlorophenyl 2-[2-chloro(methylsulfonyl)-5-(trifluoromethyl)anilino]acetate](/img/structure/B2499873.png)



